N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethoxybenzamide
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Description
“N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethoxybenzamide” is a chemical compound that has garnered significant interest in recent years due to its potential applications in various fields of research and industry. It is a derivative of benzenesulfonyl and tetrahydroquinoline .
Synthesis Analysis
The synthesis of compounds similar to “this compound” involves the reaction of benzenesulfonyl chloride with Grignard reagent from N-unsubstituted indoles to form oxindoles or substituted indoles .Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple rings and functional groups. The molecular formula is C16H17BrN2O4S2 and the molecular weight is 445.35 . The exact structure would require more specific information or computational analysis.Future Directions
Benzosultams, a subclass of bicyclic sulfonamides, have been found in numerous biologically active compounds, pharmaceuticals, and agricultural agents . Given their diverse bioactivities, there is significant interest in developing new synthetic methods and exploring their potential applications in medicine and other fields .
Mechanism of Action
Target of Action
The primary targets of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethoxybenzamide are two enzymes involved in bacterial membrane synthesis: D-glutamic acid-adding enzyme (MurD) and N-acetylglucosamine-1-phosphate-uridyltransferase (GlmU) . These enzymes play a crucial role in the formation of the bacterial cell wall, making them attractive targets for antibacterial agents.
Mode of Action
The compound interacts with its targets, MurD and GlmU, inhibiting their function. This disruption in the enzymes’ activity leads to a halt in the synthesis of the bacterial cell wall . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
The inhibition of MurD and GlmU disrupts the biochemical pathways involved in bacterial cell wall synthesis . This disruption affects the integrity of the bacterial cell wall, leading to a compromised bacterial cell structure and ultimately, cell death.
Pharmacokinetics
Similar compounds have been found to be stable and slightly more soluble than their analogs in most organic solvents compatible with microbiological assays . This suggests that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability.
Result of Action
The result of the compound’s action is bactericidal activity against both gram-positive and gram-negative bacteria . Transmission electron microscopy has revealed a disturbed membrane architecture in bacteria treated with this compound . Furthermore, an increase in reactive oxygen species (ROS) in strains treated with this compound has been detected .
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5S/c1-30-19-11-12-21(23(16-19)31-2)24(27)25-18-10-13-22-17(15-18)7-6-14-26(22)32(28,29)20-8-4-3-5-9-20/h3-5,8-13,15-16H,6-7,14H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBXLIIGWSPMEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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